molecular formula C16H13F6NO4S B2555779 N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1351654-73-3

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2555779
CAS RN: 1351654-73-3
M. Wt: 429.33
InChI Key: SKHMKPYJLBKRBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C16H13F6NO4S and its molecular weight is 429.33. The purity is usually 95%.
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Scientific Research Applications

Biochemical Applications and Inhibitory Activities

  • Kynurenine 3-Hydroxylase Inhibition : Sulfonamide derivatives have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, which plays a crucial role in the kynurenine pathway and could be significant for understanding and treating neurological disorders (S. Röver et al., 1997).

  • Nonsteroidal Progesterone Receptor Antagonists : Novel classes of sulfonamide derivatives have been developed as nonsteroidal progesterone receptor antagonists, showing potential for treating conditions like uterine leiomyoma and endometriosis, highlighting their significance in reproductive health research (Ayumi Yamada et al., 2016).

  • Carbonic Anhydrase Inhibitors : Sulfonamides incorporating flexible triazole moieties have shown to be highly effective inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. Such inhibitors have applications in treating glaucoma and other conditions (A. Nocentini et al., 2016).

Synthetic and Catalytic Applications

  • Synthesis of Celecoxib Derivatives : Celecoxib derivatives with sulfonamide linkages have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research underscores the compound's versatility and potential in drug development (Ş. Küçükgüzel et al., 2013).

  • Cross-Coupling Reactions : Sulfonamides have been utilized in oxidative cross-coupling reactions, indicating their role in advanced organic synthesis techniques, which are pivotal for creating complex molecules (M. Miura et al., 1998).

properties

IUPAC Name

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F6NO4S/c17-15(18,19)14(24,11-4-2-1-3-5-11)10-23-28(25,26)13-8-6-12(7-9-13)27-16(20,21)22/h1-9,23-24H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHMKPYJLBKRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F6NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzenesulfonamide

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